molecular formula C11H13O7 B584028 Tri-O-acetyl-D-[1-13C]glucal CAS No. 478529-35-0

Tri-O-acetyl-D-[1-13C]glucal

Cat. No.: B584028
CAS No.: 478529-35-0
M. Wt: 258.21
InChI Key: KZTPRALIWKKLCU-URHMGKDXSA-N
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Description

Tri-O-acetyl-D-[1-13C]glucal is a chemically modified derivative of D-glucal, where the carbon at the first position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-acetyl-D-[1-13C]glucal can be synthesized from β-D-glucose pentaacetateThe reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Tri-O-acetyl-D-[1-13C]glucal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or hydrochloric acid.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, which are useful intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tri-O-acetyl-D-[1-13C]glucal is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

  • Tri-O-acetyl-D-glucal
  • Tri-O-benzyl-D-glucal
  • 3,4-Di-O-acetyl-6-deoxy-L-glucal
  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Comparison: Tri-O-acetyl-D-[1-13C]glucal is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling provides enhanced capabilities for tracing and studying metabolic pathways, making it a valuable tool in scientific research .

Properties

InChI

InChI=1S/C11H13O7/c1-6(12)16-9-4-5-15-11(18-8(3)14)10(9)17-7(2)13/h5,9-11H,1-3H3/t9-,10+,11-/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTPRALIWKKLCU-URHMGKDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1[C]=COC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[13C]=CO[C@@H]([C@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849649
Record name PUBCHEM_71434352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478529-35-0
Record name PUBCHEM_71434352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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